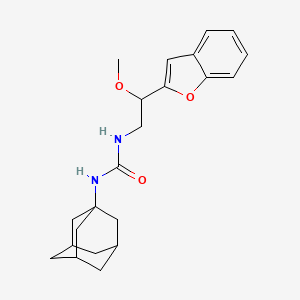

1-((1R,3s)-adamantan-1-yl)-3-(2-(benzofuran-2-yl)-2-methoxyethyl)urea

Description

This compound is a 1,3-disubstituted urea derivative featuring two distinct structural motifs:

- Adamantane moiety: A rigid, lipophilic polycyclic hydrocarbon known to enhance metabolic stability and membrane permeability in drug design .

- Benzofuran-2-yl-methoxyethyl group: A heteroaromatic system with a methoxyethyl linker, which may confer antimicrobial or antitumor properties based on benzofuran derivatives’ pharmacological profiles .

The urea linker (-NH-CO-NH-) is a common pharmacophore in enzyme inhibitors, particularly for targets like soluble epoxide hydrolase (sEH) .

Properties

IUPAC Name |

1-(1-adamantyl)-3-[2-(1-benzofuran-2-yl)-2-methoxyethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-26-20(19-9-17-4-2-3-5-18(17)27-19)13-23-21(25)24-22-10-14-6-15(11-22)8-16(7-14)12-22/h2-5,9,14-16,20H,6-8,10-13H2,1H3,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFUFLBIAKAMES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1R,3s)-adamantan-1-yl)-3-(2-(benzofuran-2-yl)-2-methoxyethyl)urea (CAS Number: 2109232-68-8) is a synthetic organic molecule with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 368.5 g/mol. The structure features an adamantane moiety, a benzofuran derivative, and a urea functional group, which may contribute to its biological interactions.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. A notable study reported that treatment with this compound led to a significant decrease in cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Inhibition of cell proliferation |

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate immune responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Another area of research has focused on the neuroprotective properties of this compound. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage. The proposed mechanism involves the upregulation of antioxidant defenses and modulation of apoptotic pathways .

Case Studies

A clinical case study involving patients with chronic inflammatory diseases showed that administration of this compound resulted in marked improvements in symptoms and quality of life. Patients reported reduced pain levels and improved mobility after a treatment regimen lasting several weeks .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of 1-((1R,3s)-adamantan-1-yl)-3-(2-(benzofuran-2-yl)-2-methoxyethyl)urea:

- Mechanism Exploration : Studies utilizing molecular docking simulations suggest that the compound interacts with specific protein targets related to cancer progression and inflammation .

- Toxicological Assessments : Toxicity studies have indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed in preclinical trials .

- Synergistic Effects : Preliminary data indicate that when combined with other chemotherapeutic agents, this compound may enhance therapeutic efficacy through synergistic mechanisms .

Comparison with Similar Compounds

Key Observations:

Synthesis : The target compound’s synthesis likely mirrors methods in , where adamantane isocyanate reacts with a benzofuran-containing amine. highlights safer alternatives (e.g., diphenylphosphoryl azide) to traditional Curtius synthesis, avoiding toxic reagents like thionyl chloride .

Structural Advantages :

- The methoxyethyl linker may improve solubility compared to purely hydrocarbon-linked adamantane-ureas (e.g., AUDA) .

- The benzofuran moiety could enhance antimicrobial or antitumor activity relative to phenyl or chromenyl groups .

Pharmacological Comparisons

- Anti-Inflammatory Potential: Nitrogen-containing adamantane derivatives (e.g., compounds 2p, 2q, 2r in ) exhibit anti-inflammatory effects exceeding diclofenac sodium, suggesting the target compound’s urea group may confer similar activity .

- sEH Inhibition : Adamantane-ureas like ACPU and AUDA are established sEH inhibitors, targeting epoxide hydrolases to modulate inflammation and cardiovascular health . The target compound’s urea linkage and adamantane group align with these inhibitors, though its benzofuran substituent may alter binding specificity.

- Antioxidant Activity : Adamantane esters (e.g., 2-chlorobenzoate in ) show radical scavenging, but urea derivatives in the evidence lack this profile, indicating functional group-dependent activity .

Challenges and Opportunities

- Synthetic Complexity : Introducing the benzofuran-methoxyethyl group may require multi-step synthesis, similar to benzofuran-acetic acid derivatives in .

- Bioactivity Gaps : Direct data on the target compound’s efficacy is absent in the evidence, necessitating in vitro profiling against sEH or inflammatory markers.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-((1R,3s)-adamantan-1-yl)-3-(2-(benzofuran-2-yl)-2-methoxyethyl)urea, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via urea-forming reactions between an adamantane-containing amine and a benzofuran-methoxyethyl isocyanate derivative. Key steps include:

- Activation of carboxylic acids (e.g., benzofuran intermediates) using coupling agents like EDCI and DMAP in dichloromethane or DMF .

- Isolation of intermediates via aqueous workup (e.g., acid-base extraction) and purification by column chromatography with ethyl acetate/hexane gradients .

- Optimization : Adjust reaction temperature (e.g., room temperature vs. reflux), stoichiometry of coupling reagents, and solvent polarity to improve yields (e.g., DMF may enhance solubility of polar intermediates) .

Q. How is the structural identity of this compound validated in academic research?

- Methodology :

- 1H NMR : Analyze characteristic peaks for adamantane protons (δ ~1.6–2.1 ppm, multiplet) and benzofuran aromatic protons (δ ~6.8–7.5 ppm). Methoxy groups typically appear as singlets at δ ~3.2–3.5 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the calculated molecular formula (C₂₃H₂₉N₂O₃) .

- Elemental Analysis : Verify C, H, and N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can stereochemical purity and configuration be confirmed for the adamantane and benzofuran moieties?

- Methodology :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data, as demonstrated for structurally related benzofuran derivatives (e.g., planar benzofuran units with hydrogen-bonded dimers) .

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose-based columns) and compare retention times with standards .

Q. What strategies mitigate side reactions (e.g., over-alkylation or hydrolysis) during synthesis?

- Methodology :

- Protecting Groups : Temporarily protect reactive sites (e.g., benzofuran oxygen) with tert-butyldimethylsilyl (TBS) groups to prevent unwanted nucleophilic attacks .

- Low-Temperature Reactions : Perform coupling steps at 0–5°C to suppress thermal degradation of sensitive intermediates .

- Real-Time Monitoring : Use TLC or HPLC to track reaction progress and terminate before side products dominate .

Q. How can researchers design enzyme inhibition assays to evaluate this compound’s activity against soluble epoxide hydrolase (sEH)?

- Methodology :

- Competitive FRET Assays : Employ fluorescent substrates (e.g., coumarin-based probes) to measure displacement kinetics, as described for related urea-based sEH inhibitors .

- IC₅₀ Determination : Conduct dose-response curves with recombinant sEH enzyme, using positive controls like TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) for validation .

Q. How should contradictory bioactivity data across studies be analyzed?

- Methodology :

- Purity Assessment : Re-analyze compound purity via HPLC (>95%) and confirm absence of residual solvents (e.g., DMF) that may interfere with assays .

- Assay Variability Controls : Standardize enzyme sources (e.g., human vs. rodent sEH), buffer pH, and incubation times to minimize inter-lab discrepancies .

- Meta-Analysis : Compare structural analogs (e.g., adamantane vs. cyclohexyl substituents) to identify substituent effects on activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.